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Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde

Cat. No.: B057684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 5-Nitro-
2-furaldehyde (NFA), a significant intermediate in the synthesis of nitrofuran-class antibacterial

drugs. While NFA's utility is established, a thorough understanding of its toxicological properties

is critical for risk assessment and safe handling in research and pharmaceutical development.

This document summarizes the available data on its toxicity, genotoxicity, and carcinogenic

potential, outlines standard experimental protocols for its assessment, and visualizes its

proposed mechanism of action.

Chemical and Physical Properties
5-Nitro-2-furaldehyde (CAS No: 698-63-5) is a pale yellow, flammable solid. Key chemical and

physical properties are summarized below.

Property Value

Molecular Formula C₅H₃NO₄

Molecular Weight 141.08 g/mol

Melting Point 37-39 °C

Boiling Point 121 °C at 10 mmHg

Synonyms 5-Nitrofurfural, 5-Nitro-2-furancarboxaldehyde
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Toxicological Data Summary
Quantitative toxicological data for 5-Nitro-2-furaldehyde is limited in publicly available

literature. Safety Data Sheets (SDS) consistently report a lack of specific data for acute, sub-

chronic, and chronic toxicity endpoints. The information presented here is based on available

studies and data for related nitrofuran compounds.

Acute Toxicity
No definitive LD50 (oral, dermal) or LC50 (inhalation) values for 5-Nitro-2-furaldehyde have

been established. General hazard statements suggest it may be harmful if swallowed, inhaled,

or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

[1]

Table 1: Acute Toxicity Data

Endpoint Species Route Value

Oral LD50 No data available Oral No data available

Dermal LD50 No data available Dermal No data available

Inhalation LC50 No data available Inhalation No data available

Sub-chronic and Chronic Toxicity
No data from repeated dose 90-day or chronic oral toxicity studies for 5-Nitro-2-furaldehyde
are available. Therefore, No Observed Adverse Effect Levels (NOAEL) or Lowest Observed

Adverse Effect Levels (LOAEL) have been determined.

Table 2: Sub-chronic and Chronic Toxicity Data

Study Duration Species Route NOAEL LOAEL

90-Day Study No data available No data available No data available No data available

Chronic Study No data available No data available No data available No data available
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Genotoxicity
5-Nitro-2-furaldehyde is suspected of causing genetic defects, as indicated by its GHS

classification (Muta. 2, H341).[2] Studies have shown mixed results in different test systems. It

has demonstrated mutagenic activity in some bacteria (Mycobacterium phlei), plant cells, and

Euglena gracilis.[2] However, a reverse mutation study in Escherichia coli WP2 was negative.

[2]

An in vivo study in gpt delta transgenic rats found that oral administration of 5-Nitro-2-
furaldehyde for 13 weeks significantly increased the mutant frequency in the kidneys,

suggesting it is mutagenic in vivo. The study also indicated that oxidative DNA damage is a

likely mechanism for its genotoxicity.

Table 3: Genotoxicity Data

Assay Test System
Metabolic
Activation

Result

In Vitro

Ames Test
Salmonella

typhimurium

No specific data

available

No specific data

available

Ames Test Escherichia coli WP2 Not specified Negative[2]

Mutagenicity Assay Mycobacterium phlei Not applicable Positive[2]

Chromosomal

Aberration
Plant cells Not applicable Positive[2]

In Vivo

gpt delta mutation

assay
F344 gpt delta rats Not applicable Positive

Micronucleus Test No data available Not applicable No data available

Carcinogenicity
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There are no direct long-term carcinogenicity bioassays of 5-Nitro-2-furaldehyde reported by

major regulatory bodies like the IARC, NTP, or ACGIH.[1] However, many nitrofuran

compounds are known to be carcinogenic in animal studies, and this is a major concern for the

class.[3] The genotoxic nature of 5-Nitro-2-furaldehyde suggests a potential for

carcinogenicity. Its structural similarity to other carcinogenic nitrofurans warrants caution.[4]

Table 4: Carcinogenicity Data

Agency Classification

IARC Not classified

NTP Not classified

ACGIH Not classified

Reproductive and Developmental Toxicity
There is no available data on the reproductive or developmental toxicity of 5-Nitro-2-
furaldehyde.

Table 5: Reproductive and Developmental Toxicity Data

Study Type Species Outcome

Reproductive Toxicity No data available No data available

Developmental Toxicity No data available No data available

Mechanism of Toxicity
The toxicity of 5-Nitro-2-furaldehyde is believed to follow the general mechanism of the

nitrofuran class of compounds. This involves intracellular metabolic activation.[3][5]

Reductive Activation: The nitro group (-NO₂) of the furan ring is reduced by bacterial or

mammalian nitroreductases to form highly reactive electrophilic intermediates, such as

nitroso and hydroxylamino derivatives.[3] This activation is a key step for both the

antimicrobial activity and the toxicity of nitrofurans.
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Generation of Reactive Oxygen Species (ROS): The reactive intermediates can undergo

redox cycling, leading to the production of superoxide anions and other ROS. This induces

oxidative stress within the cell.[6][7]

Macromolecular Damage: The reactive intermediates and ROS can cause widespread

damage to cellular macromolecules. This includes the formation of adducts with DNA,

leading to strand breaks and mutations, which underlies the genotoxicity of these

compounds.[8][9] Damage to proteins and lipids can also occur, disrupting cellular function.

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8082235/
https://pubmed.ncbi.nlm.nih.gov/3179282/
https://pubmed.ncbi.nlm.nih.gov/849625/
https://pubmed.ncbi.nlm.nih.gov/1167810/
https://www.studyiq.com/articles/nitrofurans/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment

5-Nitro-2-furaldehyde

Nitroreductases
(e.g., CYP450 reductase)

Enters Cell

Reactive Intermediates
(Nitroso, Hydroxylamino)

Metabolic Reduction

Reactive Oxygen Species
(e.g., O2-)

Redox Cycling

DNAProteins Lipids

DNA Adducts,
Strand Breaks,

Mutations
Protein Dysfunction Lipid Peroxidation

Genotoxicity &
Cellular Toxicity

Click to download full resolution via product page

Caption: Proposed mechanism of 5-Nitro-2-furaldehyde toxicity.
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Experimental Protocols
As specific experimental data for 5-Nitro-2-furaldehyde is often lacking, this section outlines

the standard methodologies based on OECD guidelines that would be used to assess its

toxicological profile.

Ames Bacterial Reverse Mutation Test (OECD 471)
This test evaluates the potential of a substance to induce gene mutations.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Methodology:

The test substance is dissolved in a suitable solvent (e.g., DMSO).

Varying concentrations of the test substance are added to a mixture containing the

bacterial tester strain and, for tests with metabolic activation, a liver homogenate fraction

(S9 mix).

The mixture is pre-incubated and then mixed with molten top agar and poured onto

minimal glucose agar plates.

Plates are incubated at 37°C for 48-72 hours.

The number of revertant colonies (colonies that have regained the ability to synthesize the

required amino acid) is counted.

Evaluation: A substance is considered mutagenic if it produces a concentration-related

increase in the number of revertant colonies over the background (negative control) level.
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Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)
This assay identifies substances that cause structural chromosomal damage in mammalian

cells.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes.

Methodology:

Cell cultures are exposed to at least three concentrations of the test substance for a short

duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 18-24

hours) without S9 mix.

A metaphase-arresting agent (e.g., colcemid) is added to the cultures.

Cells are harvested, fixed, and stained.
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Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks,

gaps, exchanges).

Evaluation: A substance is considered clastogenic if it causes a concentration-dependent

and statistically significant increase in the number of cells with structural chromosomal

aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated

animals.

Test System: Typically mice or rats.

Methodology:

Animals are administered the test substance (usually via oral gavage or intraperitoneal

injection) at three dose levels.

Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48

hours after treatment).

The cells are prepared on slides and stained.

Immature (polychromatic) erythrocytes are scored for the presence of micronuclei.

Evaluation: A substance is considered genotoxic if it causes a statistically significant, dose-

dependent increase in the frequency of micronucleated polychromatic erythrocytes.

Conclusion
The toxicological profile of 5-Nitro-2-furaldehyde is incomplete, with significant data gaps in

acute, sub-chronic, chronic, reproductive, and developmental toxicity. However, the available

evidence strongly suggests that it is a genotoxic compound. Its mutagenicity has been

demonstrated in several in vitro systems and, importantly, in an in vivo mammalian study. The
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mechanism of toxicity is consistent with that of other nitrofurans, involving metabolic activation

to reactive species that induce oxidative stress and damage DNA.

Given its genotoxic potential and structural alerts for carcinogenicity, stringent safety

precautions are warranted when handling 5-Nitro-2-furaldehyde in any setting. Further

comprehensive toxicological testing according to established international guidelines is

necessary to fully characterize its risk to human health. Professionals in drug development

should consider this toxicological profile when evaluating the use of 5-Nitro-2-furaldehyde as

an intermediate and in the safety assessment of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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